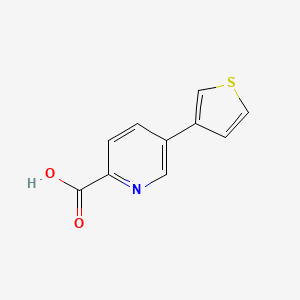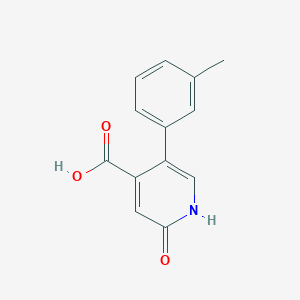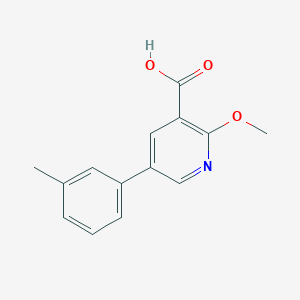
2-Amino-5-(3-methylphenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(3-methylphenyl)nicotinic acid, or 2-APN, is a naturally occurring compound found in plants and animals. It is a derivative of nicotinic acid, a type of vitamin B3, and is a key intermediate in the biosynthesis of nicotinic acid. 2-APN has been studied for its potential medical applications due to its antioxidant and anti-inflammatory properties.
Mécanisme D'action
2-APN has been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage. It has also been shown to inhibit the release of inflammatory mediators, such as cytokines and chemokines, which are involved in the inflammatory response. In addition, 2-APN has been shown to inhibit the activity of enzymes involved in the metabolism of various drugs and toxins.
Biochemical and Physiological Effects
2-APN has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, reduce inflammation, and inhibit the activity of enzymes involved in the metabolism of drugs and toxins. In addition, it has been shown to have anti-cancer, anti-diabetic, and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-APN is relatively easy to synthesize in the laboratory and is widely available. It is also relatively stable, making it suitable for use in long-term experiments. However, it is also relatively expensive, making it unsuitable for large-scale experiments.
Orientations Futures
2-APN has a wide range of potential applications and there are many potential future directions for research. These include further investigation into its antioxidant and anti-inflammatory properties, as well as its potential use as a preservative in food and cosmetics. In addition, further research could be conducted into its potential use as a treatment for various conditions, such as diabetes, cancer, and neurodegenerative diseases. Finally, further research could be conducted into the biochemical and physiological effects of 2-APN, as well as its potential interactions with other compounds.
Méthodes De Synthèse
2-APN can be synthesized in a two-step process. The first step involves the reaction of 3-methylphenylacetic acid and sodium cyanide to form 3-methylphenylacetonitrile. This is then reacted with ammonium chloride to form 2-APN. The reaction takes place in aqueous solution at a temperature of 80-90°C. The yield of the reaction is typically around 95%.
Applications De Recherche Scientifique
2-APN has been studied for its potential medical applications due to its antioxidant and anti-inflammatory properties. In particular, it has been investigated as a potential treatment for a variety of conditions such as diabetes, cancer, and neurodegenerative diseases. In addition, 2-APN has been studied for its potential use as a preservative in food and cosmetics.
Propriétés
IUPAC Name |
2-amino-5-(3-methylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-8-3-2-4-9(5-8)10-6-11(13(16)17)12(14)15-7-10/h2-7H,1H3,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDIKTAYOISNFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(N=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686923 |
Source


|
| Record name | 2-Amino-5-(3-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(3-methylphenyl)pyridine-3-carboxylic acid | |
CAS RN |
1261925-06-7 |
Source


|
| Record name | 2-Amino-5-(3-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














